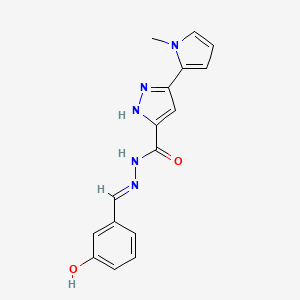

N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Description

N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 3-hydroxybenzylidene hydrazone moiety and a 1-methylpyrrole substituent at the pyrazole C3 position. This compound belongs to a class of Schiff base derivatives known for diverse biological activities, including anticancer, insecticidal, and sensor applications .

Properties

IUPAC Name |

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-21-7-3-6-15(21)13-9-14(19-18-13)16(23)20-17-10-11-4-2-5-12(22)8-11/h2-10,22H,1H3,(H,18,19)(H,20,23)/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMXSOGWVDUSAIF-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303104-83-8 | |

| Record name | N'-(3-HYDROXYBENZYLIDENE)-3-(1-ME-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N'-(3-hydroxybenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological potential and underlying mechanisms.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide with 3-hydroxybenzaldehyde. The reaction typically occurs in ethanol under reflux conditions, leading to the formation of a hydrazone linkage, which is critical for its biological activity. The crystal structure of the compound has been elucidated, revealing an imine C=N double bond configuration that plays a significant role in its interactions with biological targets .

Antioxidant Activity

Research indicates that compounds derived from the pyrazole nucleus exhibit significant antioxidant properties. For instance, Schiff-base ligands related to this compound have demonstrated notable antioxidant activities in various assays, suggesting potential applications in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. The compound’s structure allows it to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. In vivo studies have shown that related compounds can reduce edema in animal models, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the hydrazone moiety enhances its interaction with microbial targets, leading to increased antibacterial activity .

Anticancer Potential

The pyrazole scaffold is recognized for its anticancer properties. Recent studies have indicated that compounds similar to this compound can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways involved in tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Interaction with Receptors : It can bind to specific receptors or proteins within cells, altering their function and leading to therapeutic effects.

- Oxidative Stress Modulation : By scavenging free radicals, it helps mitigate oxidative damage in cells.

Case Studies and Research Findings

A comprehensive review of recent literature highlights several key findings regarding the biological activity of pyrazole derivatives:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H15N5O2

- Molecular Weight : 295.33 g/mol

- CAS Number : 303104-83-8

The compound exhibits a complex structure that allows for various interactions with biological targets, making it a candidate for drug development and other applications.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compound 1 exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, suggesting its potential as a lead compound for cancer therapeutics .

- Antimicrobial Properties

- Anti-inflammatory Effects

Synthetic Applications

- Organic Synthesis

- Material Science

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cell growth in breast cancer cells; induced apoptosis through mitochondrial pathways. |

| Study 2 | Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria; potential for antibiotic development. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro; potential therapeutic application in inflammatory diseases. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzylidene Moiety

Table 1: Key Analogs and Substituent Variations

- Electronic and Steric Effects: The 3-hydroxy group in the target compound improves solubility in polar solvents (e.g., ethanol, DMSO) compared to methoxy or nitro analogs, which are more lipophilic . Nitro-substituted derivatives (e.g., N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide) exhibit redshifted UV-Vis absorption due to strong electron-withdrawing effects, whereas hydroxy or methoxy groups show blue shifts .

- Isomerism: Catalyst-free syntheses (e.g., reactions of 3-formylchromones with N-methylpyrrole) favor E-isomers, as seen in the target compound and its 2-methoxy analog . Z-isomers are typically minor (<10%) and less stable .

Pyrazole Core Modifications

Table 2: Pyrazole Substituent Impact on Bioactivity

Bioactivity Correlations :

Synthetic Yields :

- The target compound’s 1-methylpyrrole substituent is synthesized via 1,4-addition of N-methylpyrrole to 3-formylchromones in >70% yield under catalyst-free conditions, comparable to tert-butyl hydrazine derivatives (80% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.